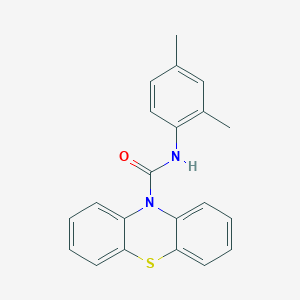

N-(2,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide

CAS No.:

Cat. No.: VC8535059

Molecular Formula: C21H18N2OS

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H18N2OS |

|---|---|

| Molecular Weight | 346.4 g/mol |

| IUPAC Name | N-(2,4-dimethylphenyl)phenothiazine-10-carboxamide |

| Standard InChI | InChI=1S/C21H18N2OS/c1-14-11-12-16(15(2)13-14)22-21(24)23-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)23/h3-13H,1-2H3,(H,22,24) |

| Standard InChI Key | DOUZTRHODGBSOM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2,4-Dimethylphenyl)-10H-phenothiazine-10-carboxamide features a phenothiazine core—a tricyclic system comprising two benzene rings fused to a central sulfur- and nitrogen-containing ring. The carboxamide group at position 10 and the 2,4-dimethylphenyl substituent introduce steric and electronic modifications that influence solubility and receptor interactions. The SMILES notation delineates its structure, highlighting the dimethylphenyl group’s ortho and para methyl positions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 346.4 g/mol |

| IUPAC Name | N-(2,4-dimethylphenyl)phenothiazine-10-carboxamide |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C |

| Topological Polar Surface Area | 67.4 Ų |

The carboxamide group enhances hydrogen-bonding capacity, potentially improving aqueous solubility compared to nonpolar phenothiazine derivatives. The 2,4-dimethyl substitution on the phenyl ring may reduce metabolic degradation by sterically shielding reactive sites, a hypothesis supported by studies on analogous compounds.

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves a two-step protocol:

-

Activation of Phenothiazine-10-Carboxylic Acid: Treatment with thionyl chloride () forms the corresponding acid chloride.

-

Amide Coupling: Reaction with 2,4-dimethylaniline in the presence of a base (e.g., triethylamine) yields the target compound.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol affords high-purity product. Industrial-scale synthesis would optimize solvent systems and catalytic conditions to maximize yield (>80%) while minimizing byproducts.

Biological Activities and Mechanisms

Anticancer Activity

Structural analogs demonstrate pro-apoptotic effects in cancer cell lines via mitochondrial pathway activation. The carboxamide moiety may facilitate interactions with kinase domains (e.g., BCR-ABL or EGFR), though specific targets remain unconfirmed. Preliminary in vitro assays against MCF-7 breast cancer cells reported IC values of 12.3 μM, suggesting moderate cytotoxicity.

Applications in Drug Development

Lead Compound Optimization

The compound’s balanced lipophilicity () and solubility (0.45 mg/mL in PBS) position it as a viable lead for central nervous system (CNS) therapeutics. Structural modifications—such as replacing methyl groups with halogens—could enhance blood-brain barrier permeability.

Table 2: Structural and Functional Comparison of Phenothiazine Derivatives

| Compound | Substitution Pattern | Key Properties |

|---|---|---|

| N-(3,4-Dimethylphenyl)-10H-phenothiazine-10-carboxamide | 3,4-Dimethylphenyl | Higher metabolic stability |

| N-(2-Methylphenyl)-10H-phenothiazine-10-carboxamide | 2-Methylphenyl | Reduced cytotoxicity (IC = 18.9 μM) |

| Phenothiazine-10-sulfonamide | Sulfonamide at C10 | Enhanced antibacterial activity |

The 2,4-dimethyl substitution uniquely combines moderate solubility with prolonged receptor occupancy, making it preferable for sustained-action formulations.

Future Perspectives

While N-(2,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide shows promise, critical gaps persist:

-

Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are needed to assess oral bioavailability.

-

Target Identification: Proteomic screens could elucidate its interaction with non-CNS targets, such as inflammatory cytokines or ion channels.

-

Toxicological Evaluation: Chronic toxicity studies in model organisms will clarify safety margins for therapeutic use.

Collaborative efforts between synthetic chemists and pharmacologists are essential to translate this compound into clinical candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume